

Entrectinib health technology assessment HTA submission data

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Compound Focus: Entrectinib

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Efficacy and Safety Data for Entrectinib in ROS1+ NSCLC

The data for **Entrectinib** primarily comes from integrated analyses of three phase 1/2 trials (ALKA-372-001, STARTRK-1, and STARTRK-2) [1] [2]. The more recent phase 2/3 BFAST trial (Cohort D) confirmed these findings in patients identified via liquid biopsy [3].

The tables below summarize the key efficacy and safety data for **Entrectinib** in ROS1-positive NSCLC.

Table 1: Key Efficacy Outcomes from Clinical Trials

Trial / Population	Objective Response Rate (ORR)	Median Duration of Response (DOR)	Median Progression-Free Survival (PFS)	Intracranial ORR
Integrated Analysis (Tissue-identified) [2]	77% (95% CI: 64-88) [n=53]	24.6 months (95% CI: 11.4-34.8)	16.8 months (95% CI: 12.2-22.4) [3]	49% (n=51) [3]

Trial / Population	Objective Response Rate (ORR)	Median Duration of Response (DOR)	Median Progression-Free Survival (PFS)	Intracranial ORR
Integrated Analysis (Tissue-identified) [3]	67% (95% CI: 59.3-74.4) [n=172]	20.4 months (95% CI: 14.8-34.8)	16.8 months (95% CI: 12.2-22.4)	Information missing
BFAST Trial (Liquid biopsy-identified) [3]	81.5% (95% CI: 68.6-90.8) [n=54]	13.0 months (Investigator-assessed)	Information missing	Information missing

Table 2: Overview of Safety and Administration

Category	Details
Recommended Adult Dosage	600 mg orally, once daily [1] [4]
Most Common Adverse Reactions	Fatigue, constipation, dysgeusia (taste disturbance), edema, dizziness, diarrhea, nausea, dysesthesia, dyspnea, myalgia, cognitive impairment, weight increase, cough, vomiting, pyrexia, arthralgia, vision disorders [4]
Serious Adverse Reactions	Congestive heart failure, central nervous system effects, skeletal fractures, hepatotoxicity, hyperuricemia, QT interval prolongation, vision disorders [4]
Treatment-Related AEs (Grade 3/4)	Occurred in 34% of patients (n=134); most common: weight increase (8%) and neutropenia (4%) [2]

Comparative Effectiveness: Entrectinib vs. Crizotinib

Generating direct comparative evidence from randomized trials is challenging for rare diseases like ROS1+ NSCLC. The following data comes from a comparative effectiveness analysis that matched patients from **Entrectinib** clinical trials with a retrospective real-world cohort of crizotinib-treated patients from the Flatiron Health EHR-derived database [5] [6].

Table 3: Comparative Analysis with Real-World Crizotinib Data

Outcome Measure	Entrectinib (Clinical Trial Data)	Crizotinib (Real-World Data)	Hazard Ratio (HR)
Time to Treatment Discontinuation (TTD)	14.6 months (95% CI: 8.3-23.8) [6]	8.8 months (95% CI: 8.2-9.9) [6]	0.72 (95% CI: 0.51-1.02) [5]
Real-World PFS (rwPFS)	Not Applicable (Trial PFS used)	Not Applicable	0.44 (95% CI: 0.27-0.74) [6]
Overall Survival (OS)	Not Reached [6]	18.5 months (95% CI: 15.1-19.9) [5] [6]	Information missing

Key Differentiators and Clinical Implications

- **Intracranial Efficacy:** A critical differentiator for **Entrectinib** is its designed ability to penetrate the blood-brain barrier [2]. In patients with baseline CNS metastases, **Entrectinib** demonstrated an **intracranial objective response rate of 49%**, addressing a common site of progression in ROS1+ NSCLC [3] [7].
- **Liquid Biopsy Utility:** The BFAST trial confirms that **liquid biopsy is a reliable diagnostic method** for identifying ROS1 fusions and selecting patients for **Entrectinib** treatment, with efficacy consistent with tissue-based testing [3].

Experimental Methodology Overview

For HTA submission, detailing the methodology of the cited evidence is crucial.

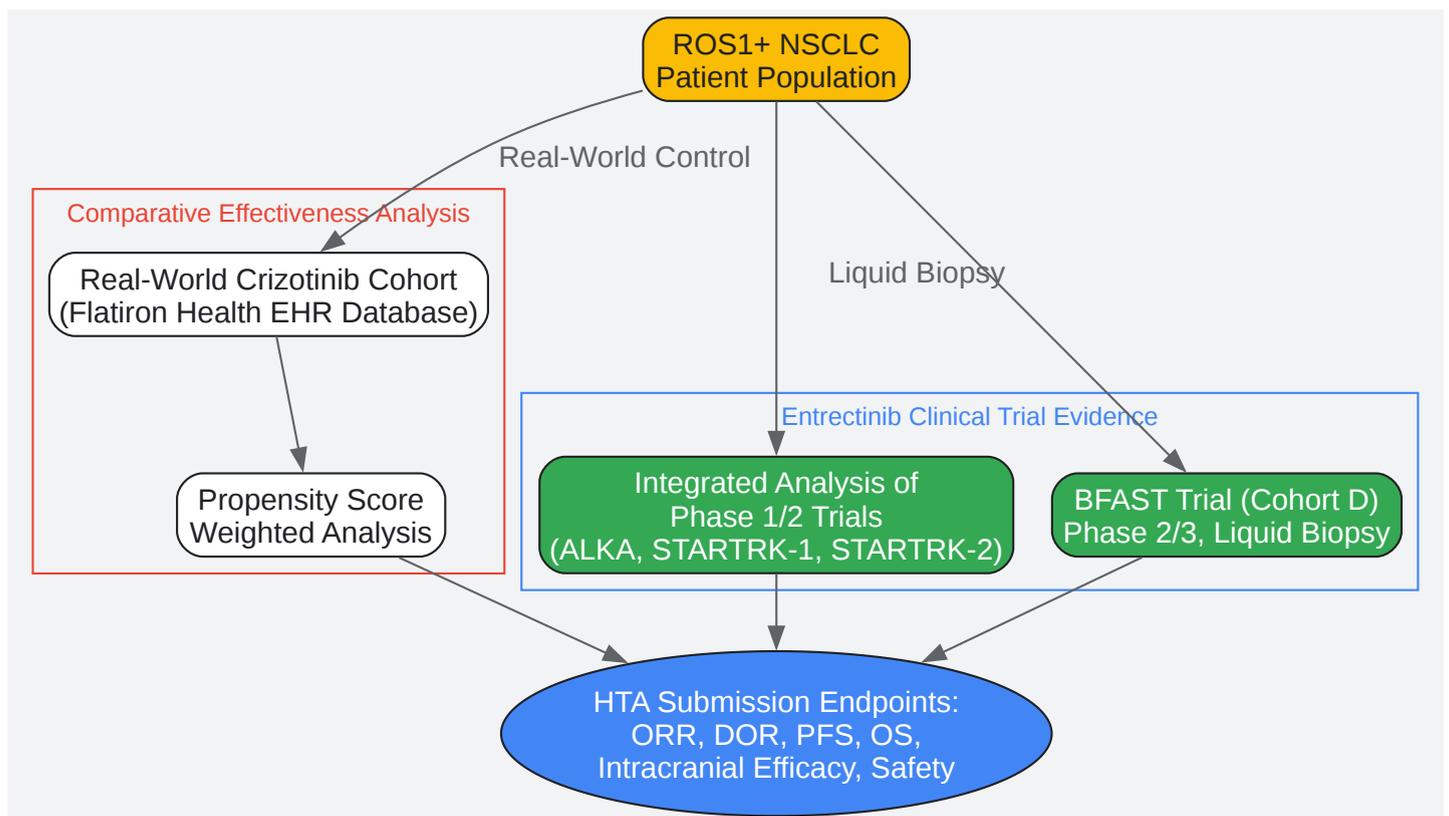
- **Source of Entrectinib Data:** The integrated efficacy analysis pooled individual patient data from three ongoing, open-label, multicenter trials: **ALKA-372-001** (EudraCT 2012-000148-88), **STARTRK-1** (NCT02097810), and **STARTRK-2** (NCT02568267) [2]. The primary endpoints for the integrated analysis were **Objective Response Rate (ORR)** and **Duration of Response (DOR)**, as assessed by Blinded Independent Central Review (BICR) using RECIST 1.1 criteria [2].
- **Source of Comparative Data:** The crizotinib real-world cohort was derived from the **Flatiron Health electronic health record (EHR) database**, which includes data from over 2.1 million US cancer patients [6]. To ensure comparability, **entrectinib trial inclusion/exclusion criteria were applied to**

the crizotinib cohort. Propensity score weighting was used to balance prognostic factors like age, brain metastases, and prior lines of therapy [5] [6].

- **Analysis Methods:** Time-to-event endpoints (TTD, PFS, OS) were analyzed using **Kaplan-Meier survival curves and Cox proportional hazard models** on the propensity score-weighted populations [6].

Visualizing the Clinical Development Pathway for Entrectinib

The following diagram illustrates the clinical trial workflow and key evidence generation pathway for **Entrectinib**, which can be referenced in an HTA submission.



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Key Considerations for HTA Submission

When preparing the HTA dossier, you may want to highlight these aspects:

- **Strength of Efficacy:** Emphasize the **high ORR and durable responses** observed across multiple trials, including in a dedicated cohort identified by liquid biopsy [3] [2] [4].
- **Comparative Clinical Benefit:** Present the comparative analysis, which suggests **longer time to treatment discontinuation and progression-free survival** for **Entrectinib** compared to real-world crizotinib [5] [6].
- **Unique Clinical Value:** Underscore **Entrectinib's potent intracranial activity**, which addresses a significant unmet need in managing CNS metastases [3] [7] [2].
- **Robust Safety Profile:** Include the well-characterized and manageable safety profile, which is amenable to long-term dosing [2].

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